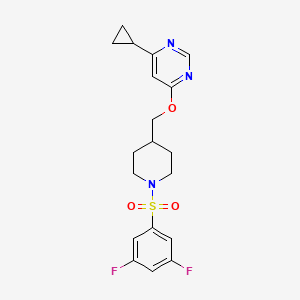
Tert-butyl 2-amino-5-fluoro-3-methylbenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 2-amino-5-fluoro-3-methylbenzoate is a synthetic compound that is widely used in scientific research for its unique properties. It is a member of the benzoate family of compounds and is commonly referred to as TBFM. TBFM is used in a variety of applications, including as a building block for the synthesis of other compounds and as a tool for studying various biological processes.
Mecanismo De Acción
The mechanism of action of TBFM is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways. TBFM has been shown to inhibit the activity of protein kinases, which are enzymes that play a key role in cell signaling and regulation. It has also been shown to inhibit the activity of histone deacetylases, which are enzymes that regulate gene expression.
Biochemical and Physiological Effects:
TBFM has a variety of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells and to have anti-inflammatory properties. TBFM has also been shown to inhibit the replication of certain viruses, including the influenza virus. In addition, TBFM has been shown to have neuroprotective effects and to improve cognitive function in animal models.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
TBFM is a useful tool for studying biological processes, and its unique properties make it an attractive compound for scientific research. One advantage of TBFM is its ability to inhibit the activity of specific enzymes and signaling pathways, which allows researchers to study the effects of these pathways on cellular processes. However, one limitation of TBFM is that its mechanism of action is not fully understood, which makes it difficult to interpret the results of experiments involving this compound.
Direcciones Futuras
There are many potential future directions for research involving TBFM. One area of interest is the development of new compounds based on TBFM that have improved biological activity or selectivity. Another area of interest is the study of the molecular mechanisms underlying the effects of TBFM on cellular processes. Finally, TBFM could be used as a tool for studying the role of specific enzymes and signaling pathways in various disease states, including cancer and viral infections.
Métodos De Síntesis
The synthesis of TBFM involves several steps, starting with the reaction of tert-butyl 2-bromo-5-fluoro-3-methylbenzoate with ammonia. The resulting product is then treated with a reducing agent to yield TBFM. The synthesis of TBFM is a well-established process, and the compound is readily available from commercial sources.
Aplicaciones Científicas De Investigación
TBFM is widely used in scientific research as a tool for studying biological processes. It has been shown to have a variety of biological activities, including anti-inflammatory, anti-tumor, and anti-viral properties. TBFM has also been used as a building block for the synthesis of other compounds, including inhibitors of protein kinases and histone deacetylases.
Propiedades
IUPAC Name |
tert-butyl 2-amino-5-fluoro-3-methylbenzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16FNO2/c1-7-5-8(13)6-9(10(7)14)11(15)16-12(2,3)4/h5-6H,14H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBWRQSOMFXYZQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1N)C(=O)OC(C)(C)C)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 2-amino-5-fluoro-3-methylbenzoate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

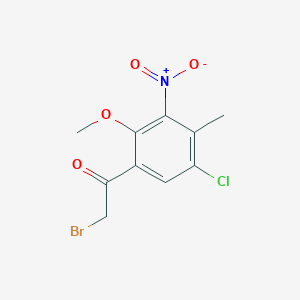
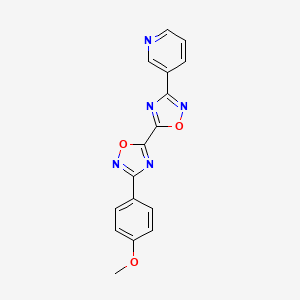

![{2-[2-(3-Bromophenyl)benzimidazolyl]ethoxy}benzene](/img/structure/B2554183.png)
![1'-[(4-methoxyphenyl)acetyl]-4H-spiro[1,2,4-benzothiadiazine-3,4'-piperidine] 1,1-dioxide](/img/structure/B2554184.png)
amino]-5-methyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2554186.png)
![N-benzyl-5-methyl-11-oxo-5,6,7,8,9,11-hexahydro-5aH-pyrido[2,1-b]quinazoline-3-carboxamide](/img/structure/B2554187.png)
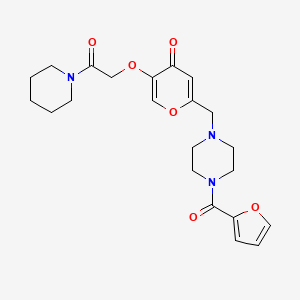

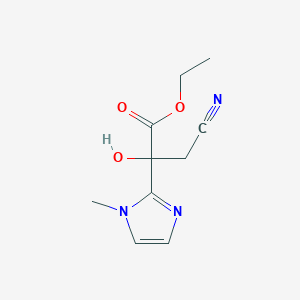
![methyl 5-[1-(3-chlorophenyl)-3-(trifluoromethyl)-1H-pyrazol-4-yl]-3-(2,6-dichlorophenyl)-1,2-oxazole-4-carboxylate](/img/structure/B2554193.png)
![4-(3-fluorophenyl)-1-methyl-6-(2-(piperidin-1-yl)ethyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2554194.png)
![2-[(E)-[(4-hydroxy-3-methoxyphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2554195.png)
